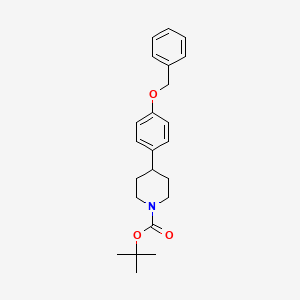

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate

概要

説明

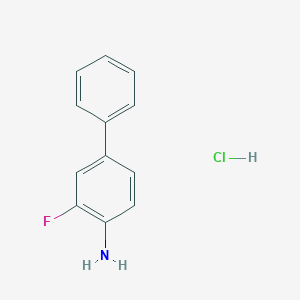

“tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is a compound with the molecular formula C23H29NO3 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” is defined by its molecular formula, C23H29NO3. The average mass of the molecule is 367.481 Da and the monoisotopic mass is 367.214752 Da .科学的研究の応用

Targeted Protein Degradation

Similar compounds to tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate are used as semi-flexible linkers in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are a novel class of therapeutic agents that target specific proteins for degradation by the cell’s proteasome system .

Organic Synthesis Building Blocks

Derivatives of N-Boc piperazine, which share structural similarities with the compound , serve as building blocks in the synthesis of various organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Drug Design and Delivery

Boronic acids and esters are considered for new drug designs and drug delivery devices, especially as boron-carriers for neutron capture therapy. The stability of these compounds in water is a critical factor for their application .

Suzuki–Miyaura Coupling

Boron reagents are essential in Suzuki–Miyaura coupling, a widely used reaction in organic chemistry to form carbon-carbon bonds. The compound could potentially be used as a boron reagent or in the preparation of such reagents .

Catalytic Protodeboronation

Protodeboronation is a process where boronic esters are converted back to their corresponding hydrocarbons. The compound may find use in catalytic systems that facilitate this reaction .

Synthesis of Novel Organic Compounds

The compound could be utilized in the synthesis of novel organic compounds through reactions such as halogen exchange, which is used to create benzyl-protected iodo derivatives .

Safety and Hazards

将来の方向性

The future directions for “tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate” are likely tied to its use in the synthesis of fentanyl and its analogues. As these substances continue to be of interest in the medical community, research into more efficient and safe synthesis methods, including the use of this compound, is likely to continue .

作用機序

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules .

Biochemical Pathways

It is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is considered hazardous by the 2012 osha hazard communication standard .

特性

IUPAC Name |

tert-butyl 4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-23(2,3)27-22(25)24-15-13-20(14-16-24)19-9-11-21(12-10-19)26-17-18-7-5-4-6-8-18/h4-12,20H,13-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMAOAKAEZPBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650652 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate | |

CAS RN |

936497-89-1 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)